1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid

CAS No.: 1188375-29-2

Cat. No.: VC3057553

Molecular Formula: C8H11N3O2

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1188375-29-2 |

|---|---|

| Molecular Formula | C8H11N3O2 |

| Molecular Weight | 181.19 g/mol |

| IUPAC Name | 1-cyclopentyltriazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C8H11N3O2/c12-8(13)7-5-11(10-9-7)6-3-1-2-4-6/h5-6H,1-4H2,(H,12,13) |

| Standard InChI Key | XJZXTLAQDJXIIP-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)N2C=C(N=N2)C(=O)O |

| Canonical SMILES | C1CCC(C1)N2C=C(N=N2)C(=O)O |

Introduction

Chemical Structure and Physical Properties

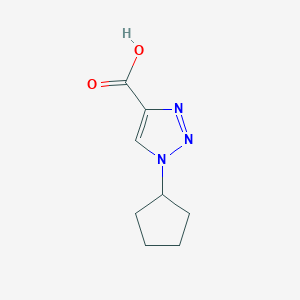

The compound 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid consists of a 1,2,3-triazole core with a cyclopentyl substituent at position 1 and a carboxylic acid group at position 4. This structural arrangement contributes to its specific chemical behavior and potential biological activities.

Basic Identification and Structural Information

1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid is identified by the CAS number 1188375-29-2. Its molecular formula is C8H11N3O2, indicating the presence of 8 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms in its structure . The molecular weight of this compound is 181.19 g/mol, placing it in the category of small molecules that are often favorable for drug development due to their potential for good bioavailability and membrane permeability. The triazole ring, which forms the core of this compound, is a five-membered aromatic heterocycle containing three nitrogen atoms in sequence.

Physicochemical Properties

The physicochemical properties of 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid are crucial for understanding its behavior in various environments and its potential applications. While some properties remain experimentally undetermined, the available data provides insight into its characteristics.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 181.19 g/mol | |

| Molecular Formula | C8H11N3O2 | |

| CAS Number | 1188375-29-2 | |

| Density | Not Available | |

| Boiling Point | Not Available | |

| Melting Point | Not Available |

Synthesis Methods

The synthesis of 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid involves several sophisticated organic chemistry techniques. Patent literature describes a method specifically designed for industrial-scale production with high yield and simplified operations.

Patent-Described Preparation Method

A significant advancement in the synthesis of 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid was documented in patent literature, which outlined a preparation method with simple operation, high yield, and suitability for industrialized production . This method involves the use of 1-cyclopentyl-4,5-dibromo-1H-1,2,3-triazole as the starting material, which undergoes a series of transformations to yield the desired carboxylic acid.

The detailed synthesis procedure involves the following steps:

-

Dissolution of 1-cyclopentyl-4,5-dibromo-1H-1,2,3-triazole in THF (tetrahydrofuran)

-

Addition of isopropylmagnesium chloride at controlled temperature conditions

-

Introduction of ethyl alcohol as a reactant

-

Addition of isopropylmagnesium chloride-lithium chloride composite

-

Carboxylation with carbon dioxide

-

Acid-base workup and extraction procedures

-

Crystallization and purification

This method reportedly yields 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid with a yield of 61%, which is considered favorable for industrial applications .

Reaction Mechanisms and Considerations

The synthesis pathway involves organometallic chemistry, particularly Grignard reagent chemistry. The mole ratio of the starting compound 1-cyclopentyl-4,5-dibromo-1H-1,2,3-triazole to the Grignard reagent isopropylmagnesium chloride is optimized at 1:0.8-1.5 . This ratio is critical for the success of the reaction and the maximization of yield.

The carboxylation step, which introduces the carboxylic acid functionality, utilizes carbon dioxide as the carbon source. The mole ratio of the starting compound to carbon dioxide is maintained at 1:1-10, ensuring sufficient carboxylation while avoiding excessive waste . Temperature control during various stages of the synthesis is crucial, with different steps requiring temperatures ranging from -78°C to 40°C depending on the specific reaction taking place.

Structural Relationship to Other Triazoles

1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid belongs to the broader family of 1,2,3-triazole compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities.

Triazole Ring System

The 1,2,3-triazole core is a heterocyclic ring system consisting of five atoms—two carbon atoms and three nitrogen atoms arranged sequentially. This arrangement creates a stable aromatic system with unique electronic properties. The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, while the carboxylic acid group in 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid can function as both a hydrogen bond donor and acceptor, enhancing its potential for intermolecular interactions with biological targets.

Comparison with Related Compounds

Related compounds such as 1-cyclopentyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid share structural similarities but differ in their substituents, which can significantly influence their biological activities. The addition of a propyl group at position 5 in this related compound alters its lipophilicity, potentially affecting its membrane permeability and interaction with biological targets.

The relationship between structure and activity in triazole compounds is a subject of ongoing research, with subtle modifications often leading to significant changes in biological properties. The cyclopentyl group in 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid, for instance, provides a non-planar hydrophobic region that can influence the compound's interaction with protein binding pockets.

Applications in Medicinal Chemistry and Drug Development

The versatility of 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid extends beyond its direct biological activities to its utility as a building block in medicinal chemistry.

As a Synthetic Intermediate

1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid serves as an important synthetic intermediate for the preparation of more complex molecules with enhanced biological activities . The carboxylic acid functional group provides a convenient handle for further derivatization, particularly for the formation of amides, esters, and other carboxylic acid derivatives.

This characteristic makes the compound valuable in the synthesis of libraries of triazole derivatives for high-throughput screening in drug discovery programs. The ability to systematically modify the compound structure allows for structure-activity relationship studies, which are essential for optimizing the potency and selectivity of potential drug candidates.

Future Research Directions

Research on 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid is still in relatively early stages, with several promising avenues for future investigation.

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship (SAR) studies would be valuable to understand how modifications to different regions of the 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid structure affect biological activities. Such studies could involve:

-

Variation of the cyclopentyl group to other cycloalkyl or aryl substituents

-

Introduction of additional functional groups at position 5 of the triazole ring

-

Derivatization of the carboxylic acid group to form amides, esters, or other functional groups

-

Exploration of stereochemical aspects if chiral centers are introduced

These systematic structural variations could help identify more potent and selective compounds for specific biological targets.

Computational Studies

Computational approaches, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, could provide insights into the interaction of 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid and its derivatives with biological targets. These in silico methods can guide experimental design and accelerate the drug discovery process by prioritizing compounds with the highest likelihood of biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume